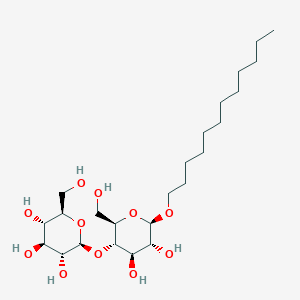

Dodecyl beta-d-cellobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dodecyl beta-D-cellobioside is a non-ionic surfactant derived from cellobiose, a disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond. This compound is known for its ability to solubilize membrane proteins while maintaining their functional integrity, making it a valuable tool in biochemical and biophysical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodecyl beta-D-cellobioside can be synthesized through the glycosylation of cellobiose with dodecanol in the presence of an acid catalyst. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. This method is preferred due to its specificity and efficiency, resulting in higher yields and fewer by-products compared to chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Dodecyl beta-D-cellobioside primarily undergoes hydrolysis and glycosylation reactions. It is relatively stable under neutral and mildly acidic conditions but can be hydrolyzed by strong acids or enzymes such as beta-glucosidases .

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucosidases.

Glycosylation: Glycosyltransferases in the presence of donor substrates like UDP-glucose.

Major Products:

Hydrolysis: Produces cellobiose and dodecanol.

Glycosylation: Results in the formation of various glycosides depending on the donor substrate used.

Aplicaciones Científicas De Investigación

Dodecyl beta-D-cellobioside has a wide range of applications in scientific research:

Mecanismo De Acción

Dodecyl beta-D-cellobioside exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in solubilizing membrane proteins, allowing them to be studied in aqueous environments without losing their functional integrity .

Molecular Targets and Pathways: The compound interacts with lipid bilayers, disrupting their structure and increasing membrane permeability. This interaction is crucial for its role in solubilizing membrane proteins and facilitating their extraction from biological membranes .

Comparación Con Compuestos Similares

- Dodecyl beta-D-glucopyranoside

- Dodecyl beta-D-maltoside

- Methylumbelliferyl-beta-D-cellobioside

- p-Nitrophenyl-beta-D-cellobioside

Uniqueness: Dodecyl beta-D-cellobioside is unique due to its ability to maintain the functional integrity of solubilized proteins better than many other surfactants. Its non-ionic nature reduces the risk of denaturing proteins, making it a preferred choice in biochemical and biophysical research .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-ALYNCGSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)

![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)

![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)

![Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-](/img/structure/B1457315.png)

![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)

![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)